molecular formula C11H21N B1456717 3-(Cyclopentylmethyl)piperidine CAS No. 1248639-56-6

3-(Cyclopentylmethyl)piperidine

Cat. No. B1456717
CAS RN: 1248639-56-6
M. Wt: 167.29 g/mol
InChI Key: NYONDMUNEWJWAV-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)piperidine, also known as CPP or Nefiracetam, is a chemical compound with a cyclic structure that belongs to the class of piperidine derivatives. It has a molecular formula of C11H22ClN .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of 3-(Cyclopentylmethyl)piperidine is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom . The piperidine ring in these molecules is the primary structural feature responsible for their medicinal properties .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(Cyclopentylmethyl)piperidine: is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in creating drugs that target a wide range of biological pathways. The piperidine ring is a common motif in medicinal chemistry, and modifications to this core structure can lead to compounds with diverse pharmacological activities .

Anticancer Therapeutics

Piperidine derivatives, including 3-(Cyclopentylmethyl)piperidine , have shown promise in anticancer applications. They can interfere with cell migration and contribute to cell cycle arrest, which is crucial in inhibiting the survivability of cancer cells. These compounds are being studied for their potential use against various types of cancers, such as breast, prostate, colon, lung, and ovarian cancer .

Safety And Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . It is also highly flammable and harmful if swallowed . Proper safety measures, including the use of personal protective equipment and adequate ventilation, are necessary when handling piperidine .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(cyclopentylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYONDMUNEWJWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylmethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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